NO2A-(t-Bu ester)
Description
Di-tert-butyl 2,2'-(1,4,7-triazonane-1,4-diyl)diacetate (CAS: 174137-97-4) is a macrocyclic compound with a 1,4,7-triazonane backbone (a nine-membered triaza ring) functionalized with two tert-butyl-protected acetate arms. Its molecular formula is C₁₈H₃₅N₃O₄, and it has a molecular weight of 357.49 g/mol . The tert-butyl ester groups enhance lipophilicity, facilitating solubility in organic solvents during synthetic procedures, while the macrocyclic structure provides a scaffold for metal chelation upon deprotection.
This compound serves as a critical precursor in radiopharmaceutical synthesis, particularly for gallium-68 (⁶⁸Ga) and fluorine-18 (¹⁸F) labeling. Its utility lies in its ability to form stable complexes with radiometals after acidic cleavage of the tert-butyl groups, exposing the diacetic acid chelating moiety . Applications span positron emission tomography (PET) imaging agents targeting biomarkers such as carbonic anhydrase IX (CAIX) and prostate-specific membrane antigen (PSMA) .
Properties
IUPAC Name |
tert-butyl 2-[4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7-triazonan-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35N3O4/c1-17(2,3)24-15(22)13-20-9-7-19-8-10-21(12-11-20)14-16(23)25-18(4,5)6/h19H,7-14H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAGBCHRKKXTZOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCNCCN(CC1)CC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl 2,2’-(1,4,7-triazonane-1,4-diyl)diacetate typically involves the reaction of 2-bromoacetic acid with di-tert-butyl 2,2’-(1,4,7-triazacyclononane-1,4-diyl)diacetate in the presence of potassium carbonate in methanol and lithium hydroxide monohydrate at room temperature for 16 hours . The reaction mixture is then treated with hydrochloric acid to obtain the final product .
Industrial Production Methods
Industrial production methods for di-tert-butyl 2,2’-(1,4,7-triazonane-1,4-diyl)diacetate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl 2,2’-(1,4,7-triazonane-1,4-diyl)diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemical Synthesis
Key Intermediate in Synthesis
Di-tert-butyl 2,2'-(1,4,7-triazonane-1,4-diyl)diacetate serves as a crucial intermediate in the synthesis of triazamacrocyclic compounds. These compounds are important in developing metal chelators with applications in medicine and environmental science. The synthesis often involves coupling this compound with hydroxypyridinonate pendant arms to create derivatives that exhibit enhanced metal-binding capabilities .
Example Case Study: HOPO-TACN Derivatives
A study detailed the preparation of hydroxypyridinonate derivatives by coupling them with di-tert-butyl 2,2'-(1,4,7-triazonane-1,4-diyl)diacetate. This method demonstrated a rapid synthesis route for metal chelator HOPO-TACNs, which are of significant interest for their potential use in biomedical applications such as imaging and therapy involving metal ions .
Biomedical Research
Potential Chelators for Metal Ions
The compound has been identified as a promising candidate for developing chelators that can bind metal ions effectively. These chelators have applications in medical imaging and treatment of metal-related diseases. For instance, the ability of di-tert-butyl 2,2'-(1,4,7-triazonane-1,4-diyl)diacetate to form stable complexes with metals such as gadolinium and technetium is particularly noteworthy. Such complexes are pivotal in MRI contrast agents and radiopharmaceuticals .
Case Study: Imaging Applications
Research has shown that derivatives synthesized from di-tert-butyl 2,2'-(1,4,7-triazonane-1,4-diyl)diacetate can be utilized as MRI contrast agents due to their high stability and selectivity towards specific metal ions. The development of these compounds could lead to improved imaging techniques that enhance diagnostic accuracy in clinical settings .
Metal Chelation
Functionality in Metal Ion Capture
The triazacyclononane framework present in di-tert-butyl 2,2'-(1,4,7-triazonane-1,4-diyl)diacetate allows it to act as an effective ligand for various transition metals. This property is exploited in designing chelators that can selectively capture and transport metal ions within biological systems or environmental samples .
Summary Table of Applications
Mechanism of Action
The mechanism of action of di-tert-butyl 2,2’-(1,4,7-triazonane-1,4-diyl)diacetate involves its interaction with specific molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and forming stable complexes . This property is particularly useful in various chemical and biological applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional versatility of di-tert-butyl 2,2'-(1,4,7-triazonane-1,4-diyl)diacetate allows for diverse modifications. Below is a detailed comparison with key derivatives:
NODA-Bz-TFPE
- Structure: Derived by introducing a benzyl group and tetrafluorophenol ester via alkylation of the parent compound .
- Synthesis: Reacting di-tert-butyl 2,2'-(1,4,7-triazonane-1,4-diyl)diacetate with 4-(bromomethyl)benzoic acid, followed by coupling with 2,3,5,6-tetrafluorophenol .
- Application : Used for ¹⁸F labeling in PET imaging. Deprotection with trifluoroacetic acid (TFA) yields the active chelator, which binds ⁶⁸Ga with high stability (log K ~20) .
- Advantage: Enhanced targeting via the benzyl group; tetrafluorophenol improves radiolabeling efficiency.
NOTA-NHS
- Structure : Features an N-hydroxysuccinimide (NHS) ester for bioconjugation .
- Synthesis : Functionalizing the triazonane core with a succinimidyl ester pendant arm.
- Application : Enables covalent attachment to biomolecules (e.g., peptides, antibodies) for targeted imaging. The NHS ester reacts with primary amines, forming stable amide bonds .
- Advantage : Facilitates modular design of radiopharmaceuticals; molecular weight = 660.38 g/mol .
Tz-PEG₁₁-NODA
- Structure : Incorporates a polyethylene glycol (PEG) spacer and tetrazine group .
- Synthesis: Conjugating the parent compound with PEG-tetrazine via aminolysis.
- Application: Used in bioorthogonal "click chemistry" for pretargeted PET imaging. The PEG chain enhances solubility and reduces nonspecific binding .
- Advantage : Prolongs circulation time; tetrazine enables rapid reaction with trans-cyclooctene (TCO)-modified targeting vectors .
NO2APBP
- Structure: Phosphonic acid-modified derivative (2,2'-(7-(((2,2-diphosphonoethyl)(hydroxy)phosphoryl)methyl)-1,4,7-triazonane-1,4-diyl)diacetic acid) .
- Application : Targets bone tissue due to high affinity for hydroxyapatite. Used in imaging bone metastases .
- Advantage : Phosphonate groups confer bone-targeting specificity; comparable to DOTAZOL in clinical utility .
HOPO-TACN Derivatives
- Structure: Modified with hydroxypyridinonate (HOPO) pendant arms for multidentate metal binding .
- Synthesis : Coupling the parent compound with HOPO via a convergent synthetic route .
- Application : Chelates lanthanides (e.g., gadolinium) for magnetic resonance imaging (MRI) contrast agents.
- Advantage : HOPO enhances thermodynamic stability (log K for Gd³⁺ > 18) and kinetic inertness compared to acetate-only analogs .
Data Tables
Table 1. Comparative Properties of Di-Tert-Butyl 2,2'-(1,4,7-Triazonane-1,4-Diyl)Diacetate and Derivatives
Biological Activity
Di-tert-butyl 2,2'-(1,4,7-triazonane-1,4-diyl)diacetate (CAS No. 174137-97-4) is a synthetic compound notable for its role as an intermediate in the synthesis of various biologically active molecules, particularly in coordination chemistry and metal chelation applications. This article explores its biological activity, focusing on its potential applications in biomedical fields, synthesis pathways, and relevant research findings.
- Molecular Formula: C₁₈H₃₅N₃O₄
- Molecular Weight: 357.49 g/mol
- Structure: The compound features a triazacyclononane framework with two tert-butyl acetate groups attached to the nitrogen atoms.
Biological Applications
The biological activity of di-tert-butyl 2,2'-(1,4,7-triazonane-1,4-diyl)diacetate primarily revolves around its use as a precursor in the development of metal chelators and potential therapeutic agents.
1. Metal Chelation
Di-tert-butyl 2,2'-(1,4,7-triazonane-1,4-diyl)diacetate is utilized in synthesizing hydroxypyridinonate (HOPO-TACN) derivatives that serve as metal chelators. These derivatives are significant for biomedical applications due to their ability to form stable complexes with metal ions, which can be crucial for drug delivery systems and imaging agents in nuclear medicine .
Table 1: Synthesis Pathway of HOPO-TACN Derivatives
| Step | Description |
|---|---|
| 1 | Synthesis of di-tert-butyl 2,2'-(1,4,7-triazonane-1,4-diyl)diacetate from tert-butylbromoacetate and triazacyclononane. |
| 2 | Coupling with hydroxypyridinonate pendant arm to form HOPO-TACN derivatives. |
| 3 | Characterization and evaluation of chelation properties with various metal ions. |
2. Potential Therapeutic Applications
Research indicates that compounds derived from di-tert-butyl 2,2'-(1,4,7-triazonane-1,4-diyl)diacetate exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain derivatives can induce apoptosis in leukemia and solid tumor cell lines .
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxicity of synthesized TACN derivatives:
- Cell Lines Tested: Jurkat (leukemia), K562 (myelogenous leukemia), HeLa (cervical).
- Methodology: MTT assay was used to assess cell viability.
- Findings: Some derivatives showed IC₅₀ values significantly lower than those of standard chemotherapeutics .
The mechanism by which di-tert-butyl 2,2'-(1,4,7-triazonane-1,4-diyl)diacetate and its derivatives exert biological activity is primarily through their ability to coordinate with metal ions. This coordination not only stabilizes the complex but also enhances the solubility and bioavailability of therapeutic agents in biological systems.
Q & A
Q. What are the standard synthetic protocols for preparing di-tert-butyl 2,2'-(1,4,7-triazonane-1,4-diyl)diacetate?
The synthesis typically involves alkylation of the triazonane macrocycle under anhydrous conditions. A common method includes:
- Reacting the macrocycle with alkylating agents (e.g., 4-(bromomethyl)benzoic acid) in dry acetonitrile.
- Using potassium carbonate (K₂CO₃) as a base and catalytic KI to enhance reactivity.
- Purification via TLC (Rf ~0.25 in DCM/MeOH 9:1 + NH₄OH) or semi-preparative HPLC .
- Yields range from 79% to 88% depending on stoichiometry and reaction time .
Q. How is the compound characterized for structural confirmation?
- Nuclear Magnetic Resonance (NMR): ¹H NMR in CDCl₃ or D₂O confirms proton environments (e.g., tert-butyl peaks at δ 1.43 ppm, methylene bridges at δ 2.87–3.30 ppm) .
- Mass Spectrometry (MS): ESI-MS or MALDI-MS verifies molecular weight (e.g., [M+H]+ at m/z 637.3 for derivatives) .
- HPLC Purity: Analytical HPLC with C18 columns under gradient elution (e.g., 10–50% acetonitrile in water) ensures >95% purity .
Q. What are its primary applications in radiopharmaceutical research?
The compound serves as a precursor for bifunctional chelators (BFCs) used in:
- Radiolabeling: Conjugation with isotopes like ⁶⁸Ga, ⁶⁷Ga, or ⁹⁹mTc for SPECT/PET imaging .
- Targeted Therapy: Functionalization with peptides (e.g., PSMA-617) or antibodies for targeted radionuclide therapy (TRT) .
Advanced Research Questions
Q. How can reaction yields be optimized when introducing bulky substituents?
- Steric Mitigation: Use excess alkylating agent (1.5–2.0 eq) and prolonged reflux (16–24 h) to overcome steric hindrance .
- Catalytic Additives: KI (0.1–0.3 mg) enhances nucleophilic substitution efficiency .
- Solvent Optimization: Anhydrous acetonitrile or dichloromethane improves solubility of hydrophobic intermediates .
Q. What strategies are effective for conjugating the compound to biomolecules?
- Carbodiimide Coupling: Use DCC/DMAP in dioxane to activate carboxyl groups for peptide bonding (e.g., with tetrafluorophenol esters) .
- Click Chemistry: Strain-promoted azide-alkyne cycloaddition (SPAAC) with bicyclo[6.1.0]non-4-yne (BCN) derivatives for bioorthogonal labeling .
- Isothiocyanate Linkers: React with 4-isothiocyanatobenzyl groups for stable thiourea bonds to antibodies .
Q. How do purification methods impact radiochemical purity (RCP)?
Q. What analytical challenges arise in quantifying metal-chelate stability?
Q. How can photolabile protecting groups enhance therapeutic precision?
- Photocleavable Linkers: Incorporate 2-nitrobenzyl groups to enable UV-triggered release of radiometals (e.g., ⁶⁷Ga) at tumor sites, reducing off-target toxicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
